3-Bromo-5-fluoro-DL-phenylalanine
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Overview
Description
3-Bromo-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative characterized by the presence of bromine and fluorine atoms on the phenylalanine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-DL-phenylalanine typically involves the halogenation of phenylalanine derivatives. One common method includes the bromination of 5-fluoro-DL-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-DL-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules or polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylalanine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-5-fluoro-DL-phenylalanine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel therapeutic agents and enzyme inhibitors.
Protein Engineering: The compound is incorporated into proteins to study their structure and function.
Biological Imaging: It is used in positron emission tomography (PET) imaging to visualize biological processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-DL-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can modulate the compound’s reactivity, binding affinity, and stability. These modifications can influence protein folding, enzyme activity, and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-DL-phenylalanine
- 5-Fluoro-DL-phenylalanine
- 3-Bromo-5-chloro-DL-phenylalanine
Uniqueness
3-Bromo-5-fluoro-DL-phenylalanine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenylalanine molecule. This dual halogenation can enhance the compound’s chemical and biological properties, making it more versatile for various applications compared to its mono-halogenated counterparts .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |
InChI Key |
FUHSSCCQGTWFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |
Origin of Product |
United States |
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